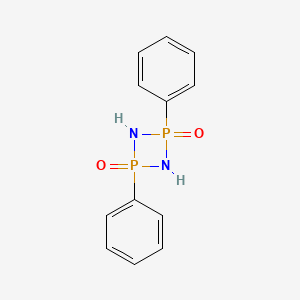
2,4-Diphenyl-1,3,2lambda~5~,4lambda~5~-diazadiphosphetidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diphenyl-1,3,2lambda~5~,4lambda~5~-diazadiphosphetidine-2,4-dione is a unique organophosphorus compound characterized by its distinctive diazadiphosphetidine ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenyl-1,3,2lambda~5~,4lambda~5~-diazadiphosphetidine-2,4-dione typically involves the reaction of diphenylphosphinic chloride with a suitable diamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure maximum yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Diphenyl-1,3,2lambda~5~,4lambda~5~-diazadiphosphetidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted diazadiphosphetidines, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,4-Diphenyl-1,3,2lambda~5~,4lambda~5~-diazadiphosphetidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of 2,4-Diphenyl-1,3,2lambda~5~,4lambda~5~-diazadiphosphetidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,5-Diphenyl-1,2,3-thiadiazole
- 2,2,4,4,6,6,8,8-Octaphenoxy-1,3,5,7,2lambda(5),4lambda(5),6lambda(5),8lambda(5)-tetraazatetrphosphocine
- 1,2,4-Trioxolane, 3,5-diphenyl-
Uniqueness
2,4-Diphenyl-1,3,2lambda~5~,4lambda~5~-diazadiphosphetidine-2,4-dione is unique due to its diazadiphosphetidine ring structure, which imparts distinct chemical and physical properties. This structure allows it to participate in a variety of chemical reactions and form stable complexes with metal ions, making it valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
106644-16-0 |
|---|---|
Molekularformel |
C12H12N2O2P2 |
Molekulargewicht |
278.18 g/mol |
IUPAC-Name |
2,4-diphenyl-1,3,2λ5,4λ5-diazadiphosphetidine 2,4-dioxide |
InChI |
InChI=1S/C12H12N2O2P2/c15-17(11-7-3-1-4-8-11)13-18(16,14-17)12-9-5-2-6-10-12/h1-10H,(H2,13,14,15,16) |
InChI-Schlüssel |
WVCFBPGCDVXQBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P2(=O)NP(=O)(N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[1-(hydroxyamino)ethylidene]hydrazine-1-carboxylate](/img/structure/B14320321.png)
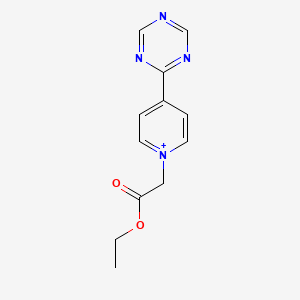
![Silane, trimethyl[(1-methylene-2-heptynyl)oxy]-](/img/structure/B14320330.png)
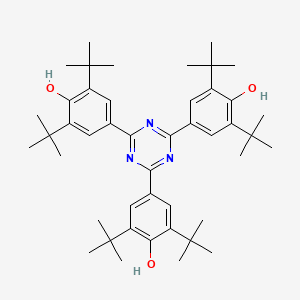
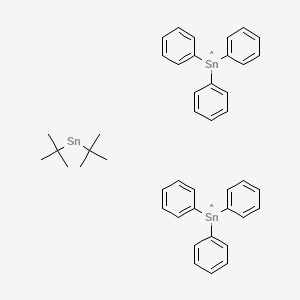
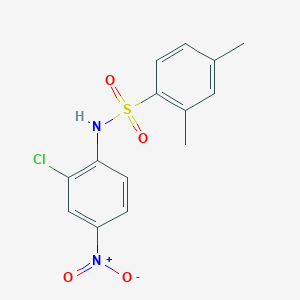

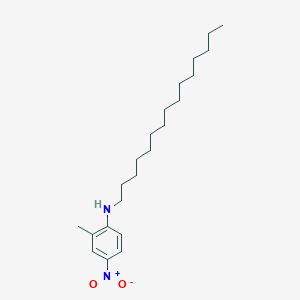
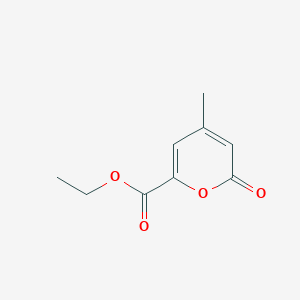
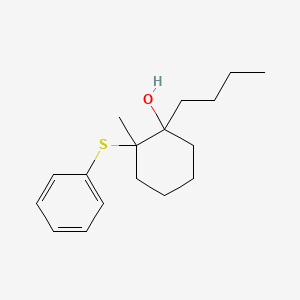
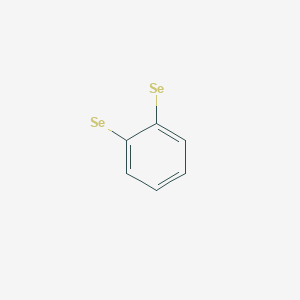
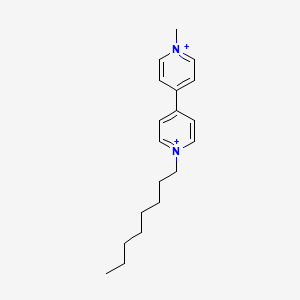
![Benzenethiol, 2,2'-[1,2-ethanediylbis(methylimino)]bis-](/img/structure/B14320393.png)
